molecular formula C20H17BrN2O3 B285171 Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate

Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate

Cat. No. B285171
M. Wt: 413.3 g/mol
InChI Key: YZRGKDYATIHIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate, also known as ethyl 6-bromo-4-[(3-acetylphenyl)amino]quinoline-3-carboxylate, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate involves the inhibition of various enzymes and pathways involved in disease progression. In cancer, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, it has been shown to induce the activation of caspase-3 and -9, leading to the induction of apoptosis in cancer cells. In Alzheimer's disease, it has been reported to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain, which is essential for memory and cognitive function. In malaria, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the heme detoxification pathway, leading to the accumulation of toxic heme in the parasite.
Biochemical and physiological effects:
The biochemical and physiological effects of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate are dependent on the disease being targeted. In cancer, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. Additionally, it has been reported to exhibit antiangiogenic activity, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. In Alzheimer's disease, it has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain. In malaria, it has been shown to inhibit the growth of Plasmodium falciparum, leading to the inhibition of parasite replication and disease progression.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate for lab experiments include its potent therapeutic activity, relatively easy synthesis method, and low toxicity. However, its limitations include its low solubility in water, which can make it challenging to use in certain experiments, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

The future directions for Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate include further studies to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs for enhanced therapeutic activity. Additionally, further studies are needed to elucidate its mechanism of action and identify additional targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate could lead to its wider use in research and clinical settings.

Synthesis Methods

The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate involves the condensation reaction between 6-bromo-4-chloroquinoline-3-carboxylic acid and 3-acetyl aniline in the presence of triEthyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylateamine and Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate chloroformate. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. It has been reported to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. Additionally, it has been shown to possess anti-Alzheimer's activity by inhibiting acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. Furthermore, it has been studied as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

ethyl 4-(3-acetylanilino)-6-bromoquinoline-3-carboxylate

InChI

InChI=1S/C20H17BrN2O3/c1-3-26-20(25)17-11-22-18-8-7-14(21)10-16(18)19(17)23-15-6-4-5-13(9-15)12(2)24/h4-11H,3H2,1-2H3,(H,22,23)

InChI Key

YZRGKDYATIHIQN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Br

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.